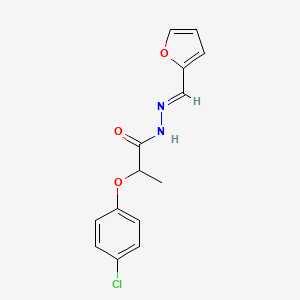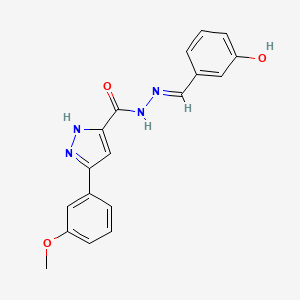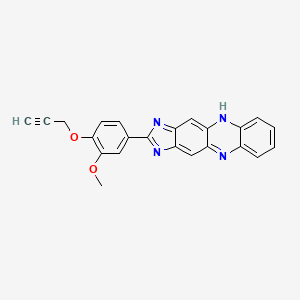![molecular formula C13H8F7NO3S B11978880 (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B11978880.png)
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its unique chemical structure. This compound features a heptafluoropropyl group attached to a sulfanyl phenyl ring, which is further connected to an amino group and a but-2-enoic acid moiety. The presence of multiple functional groups within this molecule makes it a versatile candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
-
Formation of the Heptafluoropropyl Sulfanyl Phenyl Intermediate
Starting Materials: Heptafluoropropyl iodide and thiophenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at room temperature.
Product: Heptafluoropropyl sulfanyl phenyl compound.
-
Amination Reaction
Starting Materials: Heptafluoropropyl sulfanyl phenyl compound and an amine source such as aniline.
Reaction Conditions: The reaction is typically conducted in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen atmosphere.
Product: (2-[(heptafluoropropyl)sulfanyl]phenyl)amine.
-
Formation of the Final Compound
Starting Materials: (2-[(heptafluoropropyl)sulfanyl]phenyl)amine and maleic anhydride.
Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound.
-
Reduction
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the compound.
-
Substitution
Reagents: Nucleophiles such as halides or amines.
Conditions: Performed in polar solvents with or without catalysts.
Products: Substituted derivatives of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted analogs of the original compound.
科学研究应用
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its activity against specific biological targets.
-
Industry
- Utilized in the development of new materials and coatings.
- Applied in the formulation of specialty chemicals.
作用机制
The mechanism of action of (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
-
(2E)-4-({2-[(trifluoromethyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- Similar structure with a trifluoromethyl group instead of a heptafluoropropyl group.
-
(2E)-4-({2-[(methyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- Similar structure with a methyl group instead of a heptafluoropropyl group.
-
(2E)-4-({2-[(ethyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- Similar structure with an ethyl group instead of a heptafluoropropyl group.
Uniqueness
The uniqueness of (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid lies in its heptafluoropropyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable candidate for various applications in research and industry.
属性
分子式 |
C13H8F7NO3S |
|---|---|
分子量 |
391.26 g/mol |
IUPAC 名称 |
(E)-4-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H8F7NO3S/c14-11(15,12(16,17)18)13(19,20)25-8-4-2-1-3-7(8)21-9(22)5-6-10(23)24/h1-6H,(H,21,22)(H,23,24)/b6-5+ |
InChI 键 |
UUJSQLOXJSGEPC-AATRIKPKSA-N |
手性 SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)SC(C(C(F)(F)F)(F)F)(F)F |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)SC(C(C(F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978797.png)
![N-(4-methylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11978811.png)
![1-(1,1-dichloro-2,2,7b-trimethyl-1aH-cyclopropa[c]quinolin-3-yl)ethanone](/img/structure/B11978818.png)
![Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978839.png)
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978843.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11978845.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978846.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978854.png)


![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B11978872.png)



